(s)-Camphorsulfonate
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Overview
Description
(S)-camphorsulfonate is the S enantiomer of camphorsulfonate. It is a conjugate base of a (S)-camphorsulfonic acid. It is an enantiomer of a (R)-camphorsulfonate.
Scientific Research Applications
Spectroscopic and Docking Properties
(S)-Camphorsulfonate has been studied for its spectroscopic characteristics and reactive charge transfer properties using Density Functional Theory (DFT). The compound exhibits potential in the medical field as an anti-inflammatory agent, with molecular docking analyses supporting its biological activity. The studies also delve into its spectroscopic properties, confirming the theoretical results through experimental techniques like FT-IR and FT-Raman, and exploring the intermolecular and intramolecular interactions through NBO analysis (Sangeetha et al., 2020).
Synthesis of Novel Ligands
Research has focused on synthesizing novel chiral camphorsulfonamide ligands from commercially available D-camphorsulfonic acid. These ligands are significant in the fields of medicine, chemistry, and light industry due to their chirality and role as organic chemical intermediates. The synthesis process involves acid chlorination, coupling, imidization, and reduction reactions, highlighting the practical significance of camphorsulfonate derivatives (Luo Yi-ming, 2013).
Stereoselectivity in Ionic Liquids
A study on camphorsulfonate in ionic liquids reveals its role in increasing the number of free imidazolium cations, leading to effective stereoselective Diels-Alder reactions. This research demonstrates the impact of camphorsulfonate as a halogen-free anion on the stereoselectivity of organic reactions, providing insights into its application in synthetic chemistry (Nobuoka et al., 2005).
Genotoxic Impurities in Pharmaceuticals
Camphorsulfonic acid salts, used in pharmaceutical manufacturing, can form alkyl camphorsulfonates, considered potential genotoxic impurities (PGIs). Research has developed sensitive and accurate analytical methods to control these PGIs in active pharmaceutical ingredients (APIs), contributing to safer pharmaceutical production practices (Lee et al., 2022).
Conducting Polymers and Electrochromic Films
Camphorsulfonic acid-doped polyaniline (PANI) films have been explored for their infrared variable emissivity electrochromic properties. These films, prepared on porous flexible substrates, exhibit significant potential in infrared devices for applications like IR camouflage and thermal control, showcasing the versatility of camphorsulfonate in material science (Zhang et al., 2019).
properties
Product Name |
(s)-Camphorsulfonate |
---|---|
Molecular Formula |
C10H15O4S- |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1/t7-,10-/m1/s1 |
InChI Key |
MIOPJNTWMNEORI-GMSGAONNSA-M |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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